Zinc citrate trihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

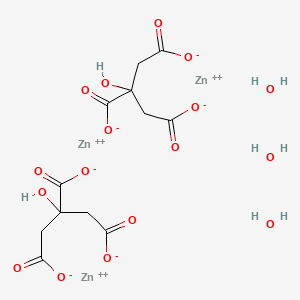

Zinc citrate trihydrate is a zinc salt of citric acid, characterized by the presence of three water molecules. It is commonly used as a dietary supplement to address zinc deficiency, which is an essential trace element for human health. This compound is known for its effective absorption following oral administration .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc citrate trihydrate can be synthesized through the reaction of zinc sulfate and sodium carbonate to produce zinc carbonate, which then reacts with citric acid to form this compound. Alternatively, zinc carbonate or zinc oxide can be directly reacted with citric acid to synthesize this compound .

Industrial Production Methods: The industrial production of this compound involves the complete neutralization of citric acid with a high-purity zinc source, followed by precipitation and dehydration. This method ensures the production of this compound with better fluidity and storage properties compared to its dihydrate counterpart .

Chemical Reactions Analysis

Types of Reactions: Zinc citrate trihydrate primarily undergoes complexation reactions due to the presence of citric acid. It can also participate in substitution reactions where the zinc ion is replaced by other metal ions.

Common Reagents and Conditions:

Complexation Reactions: Typically involve citric acid and zinc salts under aqueous conditions.

Substitution Reactions: Involve other metal salts in aqueous solutions.

Major Products Formed:

Complexation Reactions: Formation of zinc citrate complexes.

Substitution Reactions: Formation of other metal citrate complexes.

Scientific Research Applications

Zinc citrate trihydrate has a wide range of applications in various fields:

Chemistry: Used as a reagent in analytical chemistry and as a precursor for the synthesis of other zinc compounds.

Biology: Plays a role in cellular metabolism and enzyme function due to its zinc content.

Industry: Utilized in the production of functional foods, beverages, oral care products, and pharmaceuticals.

Mechanism of Action

Zinc citrate trihydrate exerts its effects primarily through the release of zinc ions, which are essential for various biological processes. Zinc acts as a cofactor for over 300 enzymes involved in protein synthesis, lipid metabolism, and DNA synthesis. It also plays a crucial role in immune function and cellular repair .

Comparison with Similar Compounds

Zinc Gluconate: Another zinc salt used in dietary supplements, known for its high bioavailability.

Zinc Sulfate: Commonly used in supplements and as a treatment for zinc deficiency.

Zinc Acetate: Used in lozenges for treating the common cold.

Uniqueness of Zinc Citrate Trihydrate: this compound is unique due to its high bioavailability and effective absorption following oral administration. It also has better fluidity and storage properties compared to other zinc salts, making it a preferred choice in various applications .

Properties

CAS No. |

178326-57-3 |

|---|---|

Molecular Formula |

C12H16O17Zn3 |

Molecular Weight |

628.4 g/mol |

IUPAC Name |

trizinc;2-hydroxypropane-1,2,3-tricarboxylate;trihydrate |

InChI |

InChI=1S/2C6H8O7.3H2O.3Zn/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*1H2;;;/q;;;;;3*+2/p-6 |

InChI Key |

VSJRDSLPNMGNFG-UHFFFAOYSA-H |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.[Zn+2].[Zn+2].[Zn+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.